molecular formula C19H29N3O3S B5657561 1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane

1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane

Cat. No. B5657561
M. Wt: 379.5 g/mol
InChI Key: VDYMXRDZOXGPJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-diazepines, including compounds similar to 1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane, has been achieved through various methods. Notably, an operationally simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions leads to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020). Additionally, Ugi multicomponent reactions followed by intramolecular SN2 reactions have been utilized for the convergent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their derivatives (Banfi et al., 2007).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of related 1,4-diazepane derivatives, providing insights into their stereochemistry and molecular conformations. For example, the structure determination of a series of 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes revealed the presence of novel saturated heterocycles, including 1,3-diazepane (Tingley et al., 2006).

Chemical Reactions and Properties

1,4-Diazepines undergo various chemical reactions, such as 1,3-dipolar cycloadditions, to form structurally diverse compounds. The reaction of diazomethane and diazoethane with enantiopure sulfinyl dihydropyranones, for instance, afforded pyrazolines with almost complete pi-facial selectivity, illustrating the reactivity and functionalization potential of these systems (Cruz Cruz et al., 2009).

Physical Properties Analysis

The physical properties of 1,4-diazepines, such as melting points, solubility, and crystallinity, can be inferred from their molecular structure and substituents. Detailed physical property analysis often requires experimental measurements specific to each derivative.

Chemical Properties Analysis

The chemical properties of 1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane derivatives, including reactivity, stability, and functional group transformations, are influenced by the diazepane and sulfonyl functional groups. Research on sulfonyl azides and their applications in diazotransfer reactions underscores the versatility of sulfonyl groups in synthetic chemistry (Katritzky et al., 2008).

properties

IUPAC Name

azepan-1-yl-[3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-20-10-7-13-22(15-14-20)26(24,25)18-9-6-8-17(16-18)19(23)21-11-4-2-3-5-12-21/h6,8-9,16H,2-5,7,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMXRDZOXGPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane

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